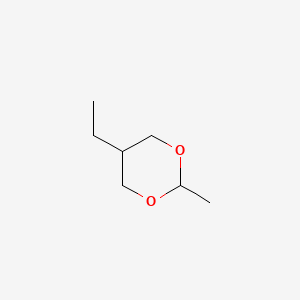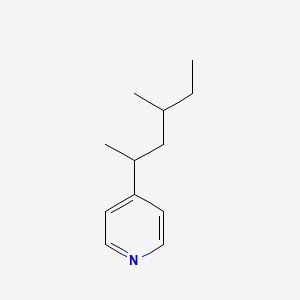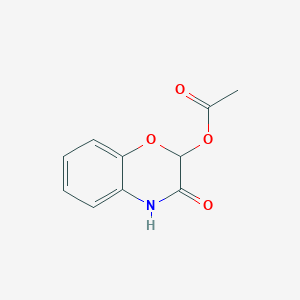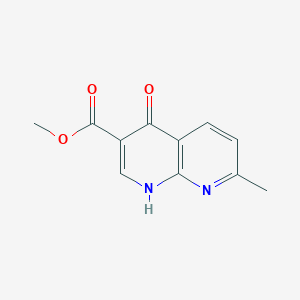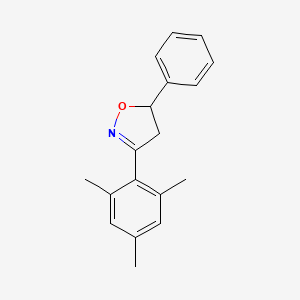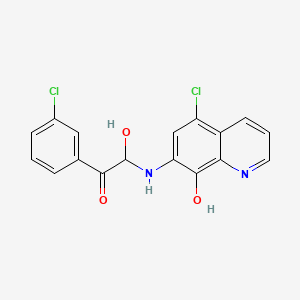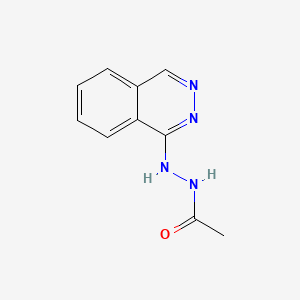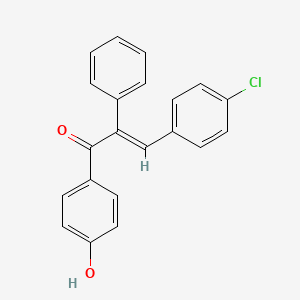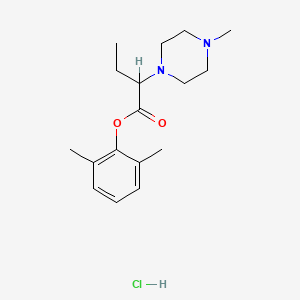
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and interactions with different molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride typically involves the reaction of 2,6-dimethylphenyl with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride is widely used in scientific research due to its potential biological activities. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with various biological targets and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride include:
- (2-methoxyphenyl)piperazin-1-yl derivatives
- N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
- Various arylpiperazine-based compounds
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique properties and interactions with molecular targets. This uniqueness makes it particularly valuable in research and potential therapeutic applications .
Propriétés
Numéro CAS |
20684-29-1 |
|---|---|
Formule moléculaire |
C17H27ClN2O2 |
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-5-15(19-11-9-18(4)10-12-19)17(20)21-16-13(2)7-6-8-14(16)3;/h6-8,15H,5,9-12H2,1-4H3;1H |
Clé InChI |
LVAUXSVPYFVQSV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC1=C(C=CC=C1C)C)N2CCN(CC2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


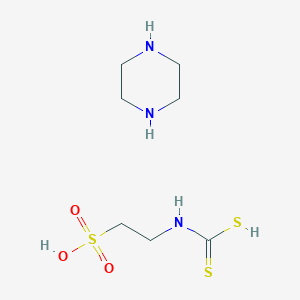
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)
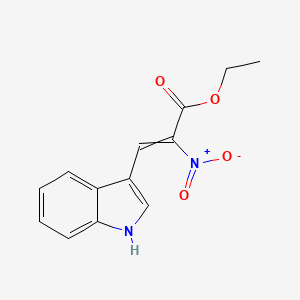
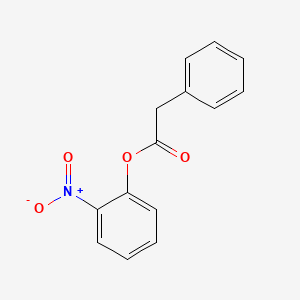
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)
